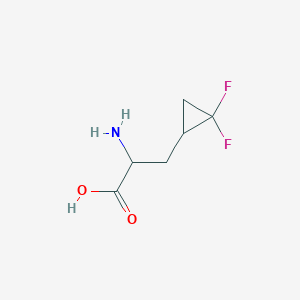
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is a non-proteinogenic amino acid derivative of proline. This compound is characterized by the substitution of the pyrrolidine ring with a cyclopropane ring, where one of the carbon atoms is substituted with fluorine atoms. It has gained significant attention in the scientific community due to its unique chemical and biological properties.
Vorbereitungsmethoden
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid can be synthesized through several synthetic routes, including asymmetric synthesis, cyclopropanation of proline derivatives, and Michael addition of amines to difluorocyclopropane-carbaldehyde. The most commonly used route is the asymmetric synthesis using L-tartaric acid as the chiral auxiliary. Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
It is used as a pharmacological tool in research related to glutamate receptors and as a potential therapeutic agent in neurological disorders. Additionally, it has applications in the study of amino acid analogues and their effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with glutamate receptors. It acts as an agonist of these receptors, modulating their activity and influencing various molecular pathways involved in neurotransmission. The specific molecular targets and pathways involved depend on the receptor subtype and the cellular context.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid is unique due to its cyclopropane ring substituted with fluorine atoms. Similar compounds include 2-Amino-3-(2-fluorophenyl)propanoic acid and 3-Amino-2-(4-fluorophenyl)propanoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities .
Eigenschaften
Molekularformel |
C6H9F2NO2 |
|---|---|
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11) |
InChI-Schlüssel |
KOSMXIBFFUXDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





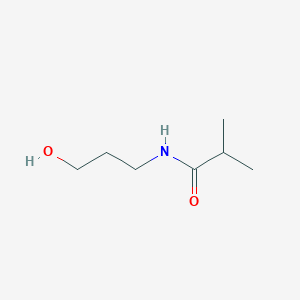
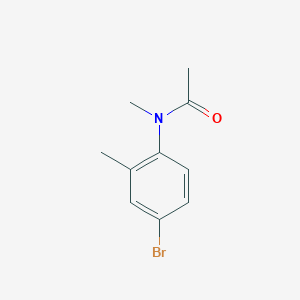
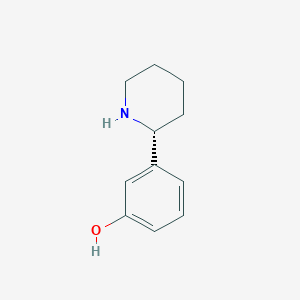
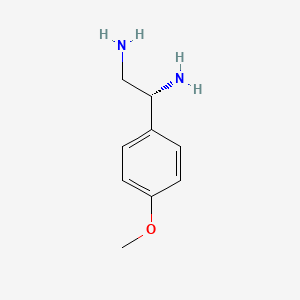



![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)



